2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one
CAS No.: 76395-69-2
Cat. No.: VC2998474
Molecular Formula: C12H20ClNO
Molecular Weight: 229.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76395-69-2 |
---|---|
Molecular Formula | C12H20ClNO |
Molecular Weight | 229.74 g/mol |
IUPAC Name | 2-chloro-1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanone |
Standard InChI | InChI=1S/C12H20ClNO/c1-9-6-7-14(12(15)8-13)11-5-3-2-4-10(9)11/h9-11H,2-8H2,1H3 |
Standard InChI Key | JMSUCGPACWGZDL-UHFFFAOYSA-N |
SMILES | CC1CCN(C2C1CCCC2)C(=O)CCl |
Canonical SMILES | CC1CCN(C2C1CCCC2)C(=O)CCl |
Introduction
Chemical Identity and Classification
Basic Identification
2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one is classified as a chloroacetyl derivative of a substituted decahydroquinoline. It is characterized by the following identifiers:
Property | Value |
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CAS Registry Number | 76395-69-2 |
Systematic Name | 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one |
Alternative Names | 1-(4-methyl-decahydroquinolin-1-yl)-2-chloroethan-1-one |
Reference Codes | Fluorochem: 10-F664374 |
The compound belongs to a larger family of N-acylated heterocyclic compounds where a chloroacetyl group is attached to a nitrogen-containing ring system .
Structural Features
The compound consists of three primary structural components:
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A decahydroquinoline core (a fully saturated quinoline ring system)
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A methyl substituent at the 4-position of the decahydroquinoline ring
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A chloroacetyl functional group attached to the nitrogen atom
This particular arrangement creates a molecule with specific reactivity patterns, particularly at the chloromethyl position which serves as an electrophilic site for nucleophilic substitution reactions .
Physicochemical Properties
Basic Physical Properties
The physical and chemical characteristics of 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one are important for understanding its behavior in different environments and reactions:
Property | Value |
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Molecular Formula | C12H20ClNO |
Molecular Weight | 229.75 g/mol |
Physical State | Solid (at standard conditions) |
Boiling Point | 346.8±25.0 °C at 760 mmHg |
LogP | 2.6524 |
Topological Polar Surface Area (TPSA) | 20.31 Ų |
Hydrogen Bond Acceptors | 1 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 1 |
The relatively high boiling point indicates strong intermolecular forces, likely dipole-dipole interactions and possible hydrogen bonding with the carbonyl group acting as an acceptor .
Solubility and Partition Characteristics
With a LogP value of 2.6524, the compound demonstrates moderate lipophilicity, suggesting better solubility in organic solvents than in water. This property is significant for its application in organic synthesis and extraction procedures. The moderate TPSA value (20.31 Ų) further confirms its limited hydrophilicity, primarily attributed to the carbonyl oxygen .
Structural Chemistry and Reactivity
Reactivity Profile
The reactivity of 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one is primarily determined by:
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The electrophilic chloromethyl group, which can undergo nucleophilic substitution reactions
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The amide functionality, which exhibits reduced nucleophilicity at the nitrogen compared to the parent amine
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The methyl group at the 4-position, which may influence the conformation and reactivity of the molecule
This reactivity profile makes it a versatile building block for introducing the 4-methyl-decahydroquinoline moiety into more complex structures through displacement of the chlorine atom .
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one:
Compound | CAS Number | Key Difference |
---|---|---|
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone | 818173 | Contains piperazine instead of decahydroquinoline |
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one | 4593-20-8 | Contains piperidine instead of decahydroquinoline |
2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | 28668-58-8 | Contains partially unsaturated quinoline |
4-Methyl-decahydroquinoline | 837365-31-8 | Parent amine without chloroacetyl group |
These comparisons highlight the structural diversity within this chemical class and demonstrate how modifications to the core scaffold affect physical properties and potential applications .
Structure-Property Relationships
When compared to similar chloroacetyl derivatives, several trends emerge:
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The fully saturated decahydroquinoline core generally increases lipophilicity compared to partially saturated or aromatic analogues
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The methyl substitution at the 4-position further enhances lipophilicity
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The N-chloroacetyl functionality provides a consistent reactive site across this class of compounds
These relationships are valuable for predicting the behavior of such compounds in various chemical and biological systems .
Applications and Uses
Research and Development Applications
2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one serves primarily as a building block in organic synthesis, particularly in:
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Development of pharmaceutical intermediates
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Creation of specialized chemical libraries for drug discovery
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Structure-activity relationship studies in medicinal chemistry
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Synthesis of complex nitrogen-containing heterocycles
The compound's reactivity at the chloromethyl position allows for further functionalization through nucleophilic substitution reactions, making it a versatile synthetic intermediate .
Laboratory Use Restrictions
Available sources explicitly note that products like 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one are "intended for lab use only," indicating their specialized nature and unsuitability for consumer applications or direct therapeutic use .
Supplier | Product Status | Catalog Information |
---|---|---|
Fluorochem | Discontinued | Ref: 10-F664374 |
Cymit Quimica | Discontinued | Various package sizes (50mg, 250mg, 500mg, 1g) |
Leyan Chemical | Available | Product code: 1320583, Various package sizes |
The compound appears to have limited commercial availability, with some suppliers discontinuing their offerings while others continue to provide it for research purposes .
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